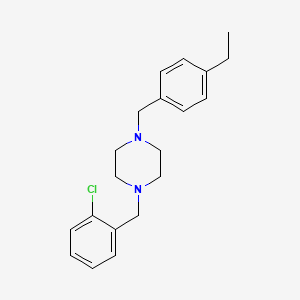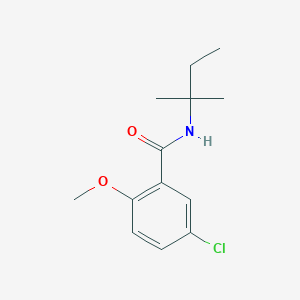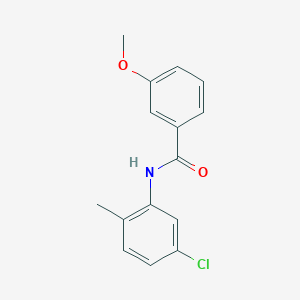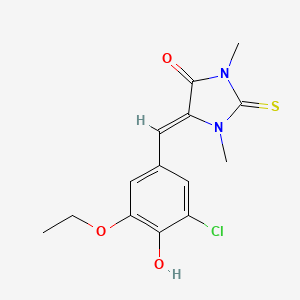
1-(4-bromophenyl)ethanone O-1-naphthoyloxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)ethanone O-1-naphthoyloxime, commonly known as JWH-015, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the JWH series of synthetic cannabinoids, which were first synthesized by John W. Huffman in the 1990s. JWH-015 has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily expressed in immune cells and may play a role in inflammation and pain regulation.
作用机制
JWH-015 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and pain in various animal models. JWH-015 has also been found to have a lower affinity for the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
JWH-015 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and to have neuroprotective effects in animal models of neurological disorders. Additionally, JWH-015 has been found to modulate the immune response and may have potential in the treatment of autoimmune disorders.
实验室实验的优点和局限性
One advantage of using JWH-015 in lab experiments is its high affinity for the CB2 receptor, which allows for selective targeting of immune cells. Additionally, JWH-015 has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using JWH-015 is its potential for off-target effects, as it may also bind to other receptors in addition to the CB2 receptor.
未来方向
There are several potential future directions for research on JWH-015. One area of interest is its potential in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to better understand the mechanisms underlying JWH-015's neuroprotective effects and to determine its potential in the treatment of neurological disorders such as Parkinson's disease. Finally, studies are needed to evaluate the safety and efficacy of JWH-015 in clinical trials.
合成方法
The synthesis of JWH-015 involves the reaction of 1-(4-bromophenyl)ethanone with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then converted to the oxime form using hydroxylamine hydrochloride. The final product is obtained through recrystallization in a suitable solvent.
科学研究应用
JWH-015 has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders such as arthritis. Additionally, JWH-015 has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.
属性
IUPAC Name |
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-13(14-9-11-16(20)12-10-14)21-23-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQIHOXCHVIHV-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)





![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)